molecular formula C20H16ClNO4S B2984021 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 733762-51-1

3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B2984021
CAS No.: 733762-51-1
M. Wt: 401.86
InChI Key: ZSPOVVBXTNJMRN-UHFFFAOYSA-N
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Description

“3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid” is a chemical compound with the CAS Number: 733762-51-1 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H16ClNO4S . The Inchi Code is 1S/C20H16ClNO4S/c22-18-10-9-15(20(27)28)11-19(18)31(29,30)26(13-14-5-2-1-3-6-14)17-8-4-7-16(12-17)21/h1-12H,13H2,(H,27,28) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The molecular weight is 401.86 .

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

One notable application of 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid is its role in inhibiting carbonic anhydrase (CA), a metalloenzyme crucial in various physiological processes. Research has shown that certain diuretics with primary sulfamoyl moieties, akin to the functional group in this compound, act as zinc-binding groups that inhibit CA isoforms involved in conditions like obesity, cancer, epilepsy, and hypertension. This inhibition can lead to therapeutic benefits such as lower blood pressure and organ-protective activity, highlighting the compound's potential in managing cardiovascular diseases and obesity (Carta & Supuran, 2013).

Environmental Applications

Sulfamic acid, structurally related to sulfamoyl derivatives like this compound, serves as an environmentally friendly electrolyte for industrial cleaning and corrosion inhibition. Its effectiveness in removing rusts and lime scales from metal surfaces, coupled with its lower toxicity compared to traditional hydrochloric and sulfuric acid-based electrolytes, illustrates the environmental significance of related sulfamoyl-containing compounds. The use of organic compounds based corrosion inhibitors in sulfamic acid solutions demonstrates the potential of such chemical frameworks in enhancing environmental safety and sustainability (Verma & Quraishi, 2022).

Pharmacological Potential

The pharmacological potential of sulfonamide compounds, including those related to this compound, extends to various therapeutic areas. Sulfonamides have been utilized as antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease. This reflects the broad applicability of the sulfonamide class in developing drugs for a wide range of conditions, including cancer, glaucoma, inflammation, and dandruff, showcasing the versatility and enduring relevance of these compounds in pharmacology (Gulcin & Taslimi, 2018).

Environmental Persistence and Toxicology

Research on the environmental fate and toxicology of perfluorinated acids and their derivatives, including substances structurally related to this compound, indicates concerns over their persistence, bioaccumulation, and potential toxicity. Studies suggest the need for further evaluation of the environmental and health impacts of such compounds, underscoring the importance of understanding the ecological risks associated with their widespread use and persistence in the environment (Liu & Avendaño, 2013).

Properties

IUPAC Name

3-[benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c21-18-12-11-16(20(23)24)13-19(18)27(25,26)22(17-9-5-2-6-10-17)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPOVVBXTNJMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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